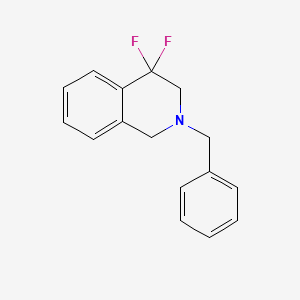

2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline

Description

2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 2-Bz-4,4-F₂-THIQ) is a fluorinated tetrahydroisoquinoline derivative characterized by a benzyl substituent at the 2-position and two fluorine atoms at the 4-position of the tetrahydroisoquinoline scaffold.

Properties

IUPAC Name |

2-benzyl-4,4-difluoro-1,3-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N/c17-16(18)12-19(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBHPNJYFRAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(CN1CC3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184409 | |

| Record name | 4,4-Difluoro-1,2,3,4-tetrahydro-2-(phenylmethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-80-0 | |

| Record name | 4,4-Difluoro-1,2,3,4-tetrahydro-2-(phenylmethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-1,2,3,4-tetrahydro-2-(phenylmethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the tetrahydroisoquinoline ring.

Substitution: The fluorine atoms and benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Based on the search results, here's what is known about the applications of "2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline":

2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a research compound with the molecular formula C16H15F2N and a molecular weight of 259.29 g/mol.

Scientific Research Applications

While the search results do not provide extensive details regarding specific applications of 2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline, they do offer some context:

- Building Block: 2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can be employed as a building block in chemical synthesis.

Tetrahydroisoquinoline Derivatives

Other tetrahydroisoquinoline derivatives have documented uses, which may provide some insight into potential applications of 2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline:

- Bradycardic Agents: Some 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for bradycardic activity .

- Orexin Receptor Antagonists: Tetrahydroisoquinoline derivatives can be used as orexin receptor antagonists, potentially useful in treating obesity and sleep disorders . Orexin receptors may also be responsible for pathologies including depression, anxiety, and Parkinson's disease .

- Antibacterial Agents: Compounds containing the 1,2,4-triazole ring are characterized by biological activity .

- Synthesis of 4-Vinyl-1,2,3,4-tetrahydroisoquinoline: Indium(III) chloride can catalyze an intramolecular Friedel–Crafts cyclization reaction for the formation of 4-vinyl-1,2,3,4-tetrahydroisoquinoline from N-tethered benzyl-alkenol .

Mechanism of Action

The mechanism of action of 2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparative Analysis with Analogous Tetrahydroisoquinoline Derivatives

Structural and Substituent Comparisons

Key Observations :

Key Findings :

- CNS Penetration : Fluorine substituents in 2-Bz-4,4-F₂-THIQ may facilitate BBB crossing, akin to 1MeTIQ , but with reduced metabolic degradation.

- Therapeutic Potential: Unlike CKD712 (wound healing ), 2-Bz-4,4-F₂-THIQ’s benzyl/fluoro motif may align more with CNS targets, such as neurotransmitter receptors.

Physicochemical Properties

Property Analysis :

- Lipophilicity : The benzyl and fluorine groups in 2-Bz-4,4-F₂-THIQ likely increase logP compared to polar analogs like CKD712, favoring membrane permeability.

- Acidity/Basicity: The pKa of 2-Bz-4,4-F₂-THIQ (~8.5) aligns with typical tetrahydroisoquinolines, suggesting moderate protonation at physiological pH.

Biological Activity

2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline family, characterized by its unique bicyclic structure that incorporates a benzyl group and two fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of 2-benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is CHFN, with a molecular weight of approximately 283.31 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities, including:

- Antitumor Effects : Compounds derived from this class have shown potential as anticancer agents by inhibiting tumor cell proliferation.

- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from degeneration.

- Antimicrobial Activity : There is emerging evidence of their efficacy against various microbial strains.

The biological activity of 2-benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes linked to neurodegenerative diseases.

- Signal Pathway Modulation : It can influence key signaling pathways involved in cell survival and apoptosis.

- Gene Expression Regulation : The compound has been observed to affect the expression of genes associated with cancer progression and cell growth.

Antitumor Activity

A study investigating various tetrahydroisoquinoline derivatives reported that 2-benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxicity against several cancer cell lines. The IC values for this compound were found to be in the micromolar range (e.g., IC values around 5 μM against HCT116 colon cancer cells) indicating its potential as an anticancer agent .

Neuroprotective Effects

Research has demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays showed that it modulates the levels of reactive oxygen species (ROS), thereby enhancing cell survival rates in neurodegenerative models.

Antimicrobial Properties

In antimicrobial studies, 2-benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor activity | IC = 5 μM against HCT116 cells |

| Study B | Neuroprotection | Reduced ROS levels; increased cell viability by 30% |

| Study C | Antimicrobial | MIC = 8 μg/mL against Staphylococcus aureus |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.